2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-15-5-3-6-18(16(15)2)27-22(30)13-28-19-7-4-10-26-23(19)24(31)29(25(28)32)12-17-8-9-20-21(11-17)34-14-33-20/h3-11H,12-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMYUCLSRRHZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula; †Estimated from analogous structures.
Bioactivity Profiles
- Benzodioxole Derivatives : The 1,3-benzodioxole group is a hallmark of MAO inhibitors (e.g., paroxetine) and may enhance blood-brain barrier penetration. In the target compound, this group could synergize with the pyrido[3,2-d]pyrimidine core for dual-target kinase/MAO inhibition .
- Pyridopyrimidines vs. Benzimidazoles : While benzimidazole derivatives (e.g., 3j/3k) target proton pumps via sulfoxide groups , pyridopyrimidines are more commonly associated with kinase inhibition due to their purine-like structure.
- Acetamide Substituents : The 2,3-dimethylphenyl group in the target compound likely improves metabolic stability compared to simpler aryl groups (e.g., 4-methoxyphenyl in ), though it may reduce solubility.
Key Differentiators
- Substituent Synergy : The combination of 1,3-benzodioxole and 2,3-dimethylphenyl groups balances lipophilicity and steric bulk, which is absent in simpler analogs like N-(4-methoxyphenyl) derivatives .
Preparation Methods
Reaction Components and Conditions
-
Starting Materials :
-
Conditions :
-
Reflux in anhydrous ethanol or dimethylformamide (DMF) under nitrogen.
-
Catalytic acetic acid or p-toluenesulfonic acid (PTSA) to accelerate cyclization.
-
Reaction duration: 8–12 hours.
-
Mechanistic Pathway
The reaction proceeds via a tandem Knoevenagel condensation and cyclization mechanism. The aldehyde undergoes condensation with the active methylene group of the diketone, followed by nucleophilic attack by the aminouracil to form the fused pyrido-pyrimidine system.
Purification and Characterization
-
Workup : Cooling the reaction mixture to 0°C precipitates the crude product, which is filtered and rinsed with cold ethanol.
-
Chromatography : Silica gel column chromatography (eluent: dichloromethane/methanol, 95:5) yields the pure core.
-
Characterization :
Functionalization at Position 3: Introduction of the Benzodioxolylmethyl Group
The 3-position of the pyrido-pyrimidine core is alkylated with the (2H-1,3-benzodioxol-5-yl)methyl moiety to enhance steric and electronic properties.
Alkylation Strategy
Optimization Challenges
Post-Reaction Processing
-
Isolation : Dilution with ice water precipitates the product, which is filtered and dried.
Functionalization at Position 1: Attachment of the Acetamide Side Chain
The N-(2,3-dimethylphenyl)acetamide group is introduced at the 1-position via nucleophilic substitution or coupling reactions.
Step 1: Bromoacetyl Group Introduction
-
Reagents :
-
Bromoacetyl bromide in dichloromethane (DCM).
-
Base: Triethylamine (TEA) to scavenge HBr.
-
-
Conditions :
-
0°C to room temperature, 2–4 hours.
-
Product: 1-(bromoacetyl)-pyrido-pyrimidine intermediate.
-
Step 2: Displacement with 2,3-Dimethylaniline
-
Reagents :
-
2,3-Dimethylaniline in acetonitrile.
-
Catalytic potassium iodide (KI) to enhance reactivity.
-
-
Conditions :
-
Reflux for 6–8 hours.
-
Yield: 60–70% after column chromatography (hexane/ethyl acetate, 7:3).
-
Direct Coupling via Carbodiimide Chemistry
-
Reagents :
-
N-(2,3-Dimethylphenyl)acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt).
-
-
Conditions :
-
DCM at 0°C, stirred for 12 hours.
-
Yield: 55–65% after silica gel purification.
-
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Bromoacetylation/Amination | Bromoacetyl bromide, 2,3-dimethylaniline | Reflux, KI catalyst | 60–70% | >95% |
| Carbodiimide Coupling | EDC, HOBt, N-(2,3-dimethylphenyl)acetic acid | DCM, 0°C | 55–65% | >90% |
The bromoacetylation/amination route offers higher yields but requires careful handling of corrosive reagents. The carbodiimide method avoids halogenated intermediates but suffers from lower efficiency.
Critical Challenges and Solutions
Regioselective Alkylation
Stability of Intermediates
-
Issue : Bromoacetyl intermediates are prone to hydrolysis.
-
Solution : Conduct reactions under anhydrous conditions with molecular sieves.
Scale-Up Considerations
Industrial production necessitates:
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[3,2-d]pyrimidine core. Critical steps include:
- Cyclization : Condensation of substituted pyridine derivatives with urea or thiourea under reflux conditions to form the pyrimidine ring .
- Functionalization : Introduction of the benzodioxolylmethyl group via alkylation or nucleophilic substitution, requiring precise pH control (pH 7–9) and temperatures of 60–80°C .
- Acetamide coupling : Reaction of the intermediate with 2,3-dimethylphenyl isocyanate or activated esters (e.g., HATU/DMAP) in anhydrous DMF . Optimization : Yield improvements (≥70%) are achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures) .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : - and -NMR confirm regioselectivity of substitutions (e.g., benzodioxole methyl protons at δ 3.8–4.1 ppm, pyrimidine carbonyls at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 475.2) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrido-pyrimidine core .
Advanced Research Questions
Q. How can conflicting bioactivity data across assays be resolved?
Discrepancies in IC values (e.g., enzyme inhibition vs. cell-based assays) may arise from:
- Solubility limitations : Use DMSO stock solutions ≤0.1% (v/v) to avoid precipitation in aqueous buffers .
- Off-target effects : Validate specificity via orthogonal assays (e.g., thermal shift assays for target engagement vs. counter-screens for kinase promiscuity) .
- Metabolic interference : Perform liver microsome stability studies (e.g., CYP450 inhibition assays) to identify metabolite interference .
Q. What strategies are recommended for elucidating the compound's mechanism of action?
- Target identification : Combine affinity chromatography (biotinylated probes) with proteomic profiling (LC-MS/MS) to isolate binding partners .
- Structural biology : Co-crystallization with putative targets (e.g., kinases or GPCRs) to map binding pockets and hydrogen-bonding interactions .
- Pathway analysis : RNA-seq or phosphoproteomics to track downstream signaling changes (e.g., MAPK/ERK modulation) .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Substituent variation : Replace the 2,3-dimethylphenyl group with electron-withdrawing groups (e.g., 3-Cl or 4-F) to enhance target affinity by 2–3-fold .
- Core modifications : Introduce methyl groups at pyrido-pyrimidine C5/C6 positions to reduce metabolic clearance (t increased from 1.2 to 3.8 h in hepatocytes) .
- Hybridization : Merge with known pharmacophores (e.g., oxadiazole or triazole) to exploit synergistic bioactivity .
Q. What computational methods are effective in predicting pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8–3.5), BBB permeability (CNS MPO score >4), and hERG inhibition risk .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (AMBER or GROMACS) to assess binding stability under physiological conditions .
- QSAR modeling : Train models on pyrido-pyrimidine derivatives (n ≥ 50) to correlate substituents with solubility or clearance rates .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported cytotoxicity profiles?
- Assay standardization : Compare data using identical cell lines (e.g., HepG2 vs. HEK293) and normalization methods (e.g., ATP-based vs. resazurin assays) .
- Batch variability : Verify compound purity (>95% via HPLC) and storage conditions (−20°C under argon to prevent oxidation .
- Dose-response validation : Replicate experiments with independent synthetic batches to rule out batch-specific impurities .
Tables for Key Comparisons
| Property | Value/Technique | Reference |
|---|---|---|
| LogP | 3.2 (Predicted) | |
| Aqueous Solubility | 12 µM (pH 7.4) | |
| Plasma Protein Binding | 89% (Human) | |
| CYP3A4 Inhibition | IC = 8.7 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
